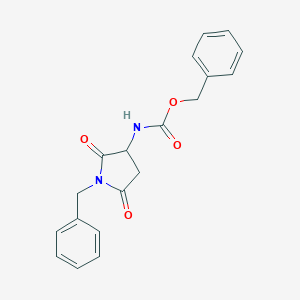

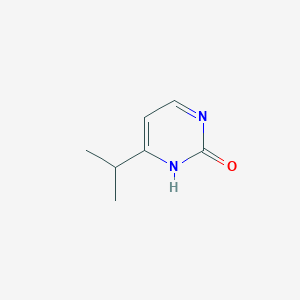

![molecular formula C9H4OS2 B036881 Cyclopenta[2,1-b:3,4-b']dithiophen-4-one CAS No. 25796-77-4](/img/structure/B36881.png)

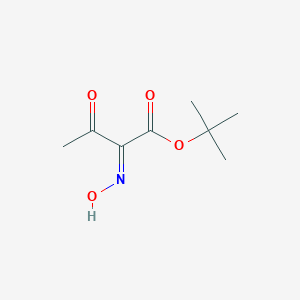

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one is a chemical compound with potential applications in materials science, especially in the development of conducting polymers and organic electronics. Its unique molecular structure enables it to serve as an attractive building block for low bandgap conducting polymers due to its electronic and optical properties.

Synthesis Analysis

A new, efficient three-step synthesis approach has been developed for 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CDT), involving a regiospecific synthesis of bis(2-iodo-3-thienyl)methanol, followed by oxidation to bis(2-iodo-3-thienyl) ketone, and finally Ullmann coupling to yield CDT (Brzezinski & Reynolds, 2002). This method offers a convenient and accessible route to synthesize CDT derivatives for various applications.

Molecular Structure Analysis

The molecular structure of cyclopenta[2,1-b:3,4-b']dithiophen-4-one and its derivatives plays a crucial role in determining their electronic and optical properties. The conjugated system within the cyclopentadithiophene backbone contributes to a low HOMO-LUMO gap, making it suitable for applications in electronic devices (Loganathan et al., 2003).

Chemical Reactions and Properties

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one undergoes various chemical reactions that enable the synthesis of polymers and copolymers with promising electronic properties. For example, its polymerization results in materials with long conjugation lengths and low band gaps, suitable for use in organic electronics and solar cells (Kowalski et al., 2012).

Physical Properties Analysis

The physical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one derivatives, such as solubility and thermal stability, are critical for their application in device fabrication. The introduction of alkyl groups has been shown to improve the solubility and processability of these compounds, thereby enhancing their utility in organic electronics (Fei et al., 2013).

Chemical Properties Analysis

The electrochemical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one-based polymers, such as their doping levels and capacitance, are crucial for their performance as electrode materials in supercapacitors and other energy storage devices. These materials exhibit broad electroactivity and high capacitances, making them promising candidates for such applications (Fusalba et al., 1999).

Scientific Research Applications

Anticancer Drug Design

Cyclopentenone and its derivatives have been highlighted for their anticancer properties. The introduction of cyclopentenone groups into molecules has been shown to boost their anticancer potential. These compounds target a wide spectrum of intracellular targets, from nuclear factors to mitochondria, suggesting a versatile approach for future anticancer drug design (Conti, 2006).

Organic Electronics

The study of cyclometalating ligands and their applications in organic light-emitting diodes (OLEDs) presents a promising area of research. These compounds, capable of fine-tuning emission wavelengths across the visible spectrum, suggest potential applications in creating efficient phosphorescent materials for OLEDs (Chi & Chou, 2010).

Environmental Science and Toxicology

Research on cyclopenta-fused polycyclic aromatic hydrocarbons and their impact on the environment and living organisms provides valuable insights into environmental hazards and risk assessment. Such studies help understand the adverse effects of these compounds on cellular and tissue responses, contributing to better environmental risk assessments (Brzuzan et al., 2013).

Drug Delivery Systems

Cyclodextrins, cyclic oligosaccharides known for forming inclusion complexes with various molecules, have found extensive applications in drug delivery systems. Their ability to enhance the solubility, stability, bioavailability, and safety of drug molecules highlights their significance in pharmaceutical research and development (Challa et al., 2005).

Future Directions

Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one holds promise for the fabrication of cost-effective devices in the future, particularly in the field of perovskite solar cells . The efficient synthesis of the monomer and the polymer paves the way for future synthesis of soluble planar CPDTO homopolymers with alternating alkylated and non-alkylated CPDTO units .

properties

IUPAC Name |

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4OS2/c10-7-5-1-3-11-8(5)9-6(7)2-4-12-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIUHKXJUKKOIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)C3=C2SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450429 |

Source

|

| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |

CAS RN |

25796-77-4 |

Source

|

| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

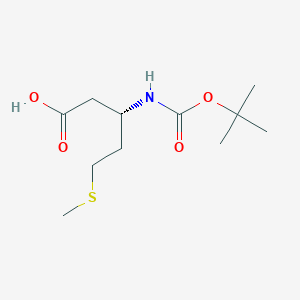

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

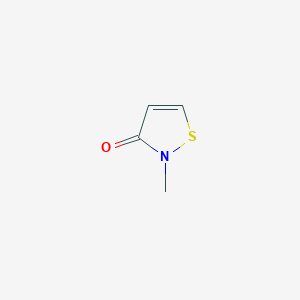

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)